molecular formula C17H11N5O4S2 B2811438 (E)-2-(5-((5-(3-(1H-tetrazol-1-yl)phenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid CAS No. 924819-78-3

(E)-2-(5-((5-(3-(1H-tetrazol-1-yl)phenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Cat. No. B2811438
CAS RN: 924819-78-3
M. Wt: 413.43
InChI Key: GSDCNCDGMRVCHJ-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(5-((5-(3-(1H-tetrazol-1-yl)phenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a useful research compound. Its molecular formula is C17H11N5O4S2 and its molecular weight is 413.43. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(5-((5-(3-(1H-tetrazol-1-yl)phenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(5-((5-(3-(1H-tetrazol-1-yl)phenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities The synthesis of derivatives of thioxothiazolidin-4-one, a related compound, has been reported with significant anticancer and antiangiogenic effects. These derivatives have demonstrated the ability to inhibit tumor growth and angiogenesis in mouse models, suggesting their potential for cancer therapy (S. Chandrappa et al., 2010). Further research into the cytotoxicity and apoptosis induction in human leukemia cells by similar derivatives highlights the importance of the thiazolidinone framework in anticancer activity (S. Chandrappa et al., 2009).

Fluorescence Properties for Chemical Sensing A study on the fluorescence properties of a structurally similar compound for selective determination of Co^2+ ions demonstrates its potential application in developing fluorescent chemical sensors. This highlights the compound's utility beyond biomedical applications, extending into analytical chemistry (Li Rui-j, 2013).

Photophysical and Viscosity Studies Research on novel d-π-A chromophores, including derivatives of thioxothiazolidin-3-yl)acetic acid, reveals insights into the effect of structural manipulations on photophysical properties and viscosity. These findings are crucial for developing materials with specific optical and physical characteristics, useful in material science and photonics (Mahesh Jachak et al., 2021).

Anti-inflammatory and Antimicrobial Activities The synthesis of novel compounds incorporating the thioxothiazolidin framework has been explored for their anti-inflammatory activity, demonstrating significant effects in assays. This suggests their potential as therapeutic agents for inflammation-related conditions (K. Sunder & Jayapal Maleraju, 2013). Additionally, rhodanine-3-acetic acid derivatives have shown antimicrobial activity against a range of pathogens, indicating their relevance in addressing infectious diseases (M. Krátký et al., 2017).

properties

IUPAC Name

2-[(5E)-4-oxo-2-sulfanylidene-5-[[5-[3-(tetrazol-1-yl)phenyl]furan-2-yl]methylidene]-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N5O4S2/c23-15(24)8-21-16(25)14(28-17(21)27)7-12-4-5-13(26-12)10-2-1-3-11(6-10)22-9-18-19-20-22/h1-7,9H,8H2,(H,23,24)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDCNCDGMRVCHJ-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)C3=CC=C(O3)C=C4C(=O)N(C(=S)S4)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N2C=NN=N2)C3=CC=C(O3)/C=C/4\C(=O)N(C(=S)S4)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(5-((5-(3-(1H-tetrazol-1-yl)phenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.